
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide, also known as HAMI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HAMI is a phthalimide derivative that has a hexahydro-1H-azepine group attached to the nitrogen atom. This compound has shown promising results in preclinical studies as an anticancer and anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide is not fully understood. However, it has been proposed that N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has been shown to have a significant impact on various biochemical and physiological processes. It has been shown to inhibit the expression of genes involved in cancer cell growth and survival, induce DNA damage, and modulate the activity of various signaling pathways. N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has several advantages as a potential therapeutic agent. It exhibits potent anticancer and anti-inflammatory activity, which makes it a promising candidate for the treatment of various diseases. However, N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide. One area of focus is to understand the exact mechanism of action of N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide and its potential targets in cancer cells. Another area of research is to develop more efficient synthesis methods for N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide and its derivatives. Additionally, further studies are needed to evaluate the safety and efficacy of N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide in preclinical and clinical trials.
Méthodes De Synthèse
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide can be synthesized through a multistep process involving the reaction of phthalic anhydride with hexahydro-1H-azepine followed by the reaction with formaldehyde and ammonium chloride. The final product is obtained by the reaction of the intermediate with phthalic anhydride in the presence of acetic anhydride.
Applications De Recherche Scientifique
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
94028-94-1 |
|---|---|
Nom du produit |
N-((Hexahydro-1H-azepin-1-yl)methyl)phthalimide |
Formule moléculaire |
C15H18N2O2 |
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
2-(azepan-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H18N2O2/c18-14-12-7-3-4-8-13(12)15(19)17(14)11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-11H2 |
Clé InChI |
GXLXIJHZQVPFHO-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CN2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
C1CCCN(CC1)CN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



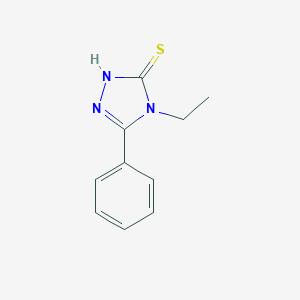
![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
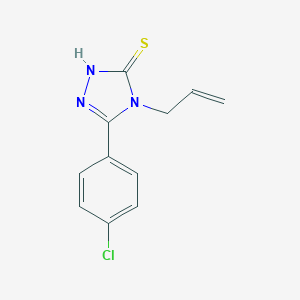
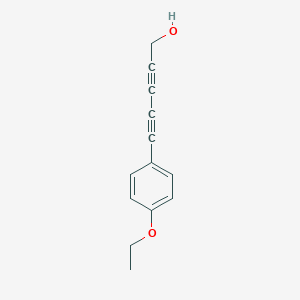
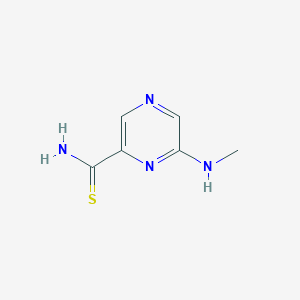
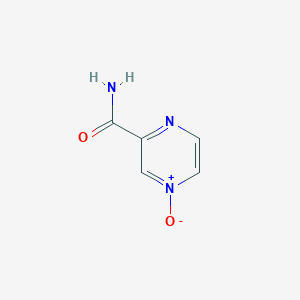
![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)
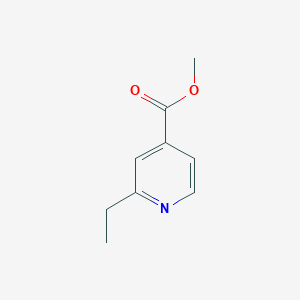
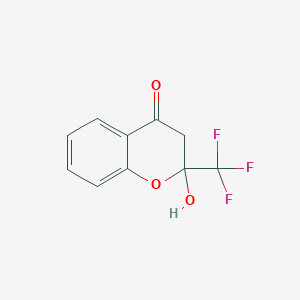
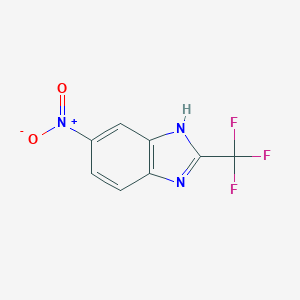

![2-[4-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane](/img/structure/B188148.png)
